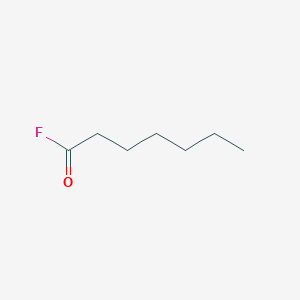
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: is a synthetic peptide composed of multiple lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The compound is characterized by its repetitive lysine units, which can be cleaved by enzymes to release biologically active peptides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming lysine is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms like E. coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions:
Oxidation: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo oxidation reactions, particularly at the amino groups, forming products like lysine aldehydes.
Reduction: Reduction reactions can convert lysine aldehydes back to lysine.
Substitution: The amino groups can participate in substitution reactions, forming derivatives like N-acyl lysines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products:
Oxidation: Lysine aldehydes.
Reduction: Regenerated lysine.
Substitution: N-acyl lysines
科学的研究の応用
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a linker for conjugating biologically active molecules.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the design of enzyme substrates and inhibitors.
Medicine:
- Investigated for its potential in drug delivery systems.
- Explored as a therapeutic agent in cancer treatment due to its ability to deliver multiple anticancer peptides.
Industry:
作用機序
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes to release active lysine residues or peptides. These active peptides can interact with various molecular targets, including enzymes, receptors, and cellular proteins, modulating their activity and influencing cellular pathways. The ε-amino group of lysine often participates in hydrogen bonding and acts as a general base in catalysis, playing a crucial role in the compound’s biological activity .
類似化合物との比較
L-Lysine: A single lysine residue, essential for protein synthesis and various metabolic processes.
Poly-L-lysine: A polymer of lysine used in cell culture and drug delivery.
L-Lysyl-L-lysine: A dipeptide of lysine with similar properties but shorter chain length.
Uniqueness: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its repetitive lysine units, which provide multiple sites for enzymatic cleavage and interaction with biological molecules. This makes it a versatile tool in research and therapeutic applications, offering advantages over shorter peptides or single lysine residues .
特性
CAS番号 |
554-38-1 |
|---|---|
分子式 |
C36H74N12O7 |
分子量 |
787.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
ARDMSUOMORZJEN-WPMUBMLPSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


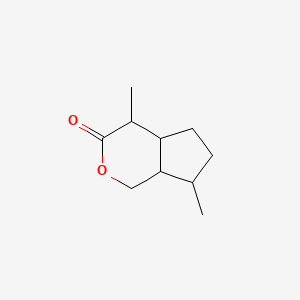
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
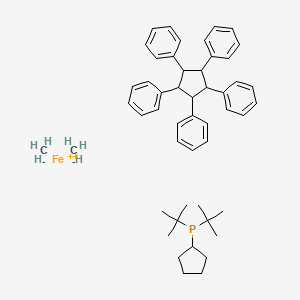
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
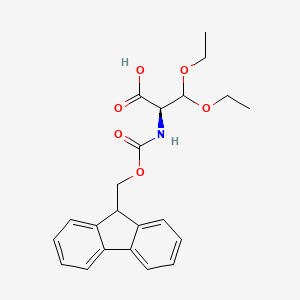
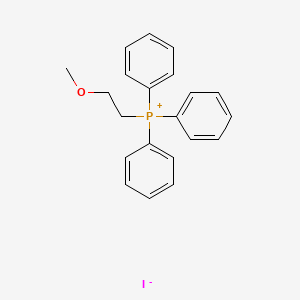
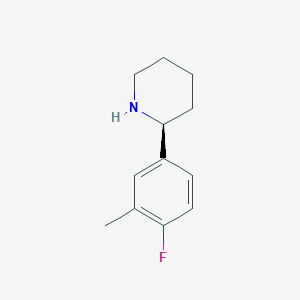
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
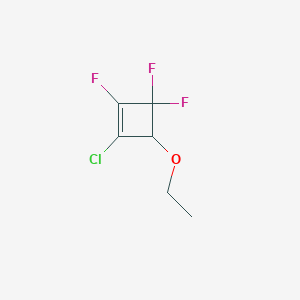
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
